2-Quinolinepropanoic acid 2-Quinolinepropanoic acid
Brand Name: Vulcanchem
CAS No.: 39111-94-9
VCID: VC3763167
InChI: InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15)
SMILES: C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

2-Quinolinepropanoic acid

CAS No.: 39111-94-9

Cat. No.: VC3763167

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

2-Quinolinepropanoic acid - 39111-94-9

Specification

CAS No. 39111-94-9
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 3-quinolin-2-ylpropanoic acid
Standard InChI InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15)
Standard InChI Key PBXJDATXARPDPW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O

Introduction

Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
CAS Number39111-94-9
InChIInChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)
Canonical SMILESC1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N

Structural Properties

The structure of 2-Quinolinepropanoic acid features a quinoline ring with a propanoic acid substituent. This arrangement creates a molecule with multiple functional groups, including the heterocyclic nitrogen of the quinoline, the carboxylic acid group, and potentially an amino group in certain derivatives. The presence of these functional groups contributes to the compound's chemical reactivity and potential for derivatization .

Spectroscopic Properties

While specific spectroscopic data for 2-Quinolinepropanoic acid is limited in the available search results, the compound would be expected to show characteristic spectroscopic features based on its structural components. These would include UV-visible absorption bands typical of quinoline systems, IR absorption bands characteristic of carboxylic acids, and distinctive NMR signals reflecting the aromatic quinoline protons and the propanoic acid chain.

Synthesis Methods

Classical Synthetic Routes

The synthesis of quinoline derivatives, including 2-Quinolinepropanoic acid, typically involves several established methodologies. One traditional approach is the Friedländer synthesis, which combines aniline derivatives with aldehydes in the presence of acidic or basic catalysts. Another common method is the Doebner-Miller reaction, involving the condensation of aniline with α,β-unsaturated carbonyl compounds under acidic conditions .

The Riehm synthesis represents another classical approach, where arylamine hydrochlorides and ketones are heated for extended periods, either alone or with additives such as aluminum chloride or phosphorus pentachloride, to produce quinoline derivatives . The mechanism typically involves several steps including condensation, cyclization, and aromatization.

Modern Synthetic Approaches

More recent approaches to quinoline synthesis include the Pfitzinger-Borsche reaction, which involves a multi-step process starting with isatin derivatives. The mechanism includes ring opening in the presence of KOH, followed by condensation of the amino group with a carbonyl group to form a Schiff base. Subsequent Claisen condensation between the benzylic carbonyl and an active α-methylene group of the amine, followed by cyclization, results in substituted quinoline formation .

Table 2: Common Synthetic Methods for Quinoline Derivatives

Synthesis MethodStarting MaterialsConditionsKey Features
Friedländer SynthesisAniline derivatives, aldehydesAcidic or basic catalystsVersatile, widely used method
Doebner-Miller ReactionAniline, α,β-unsaturated carbonylsAcidic conditionsEffective for various substitution patterns
Riehm SynthesisArylamine hydrochlorides, ketonesExtended heating, Al₂Cl₆ or PCl₅Useful for specific substitution patterns
Pfitzinger-Borsche ReactionIsatin derivativesKOH, followed by multi-step processProduces carboxylic acid derivatives

Industrial Production Methods

For industrial-scale production of quinoline derivatives including 2-Quinolinepropanoic acid, catalytic processes are often employed to enhance yield and efficiency. The use of recyclable catalysts such as clay or ionic liquids in one-pot reaction setups can significantly improve the synthesis process, making it more economically viable and environmentally friendly .

Chemical Reactivity

Functional Group Reactivity

2-Quinolinepropanoic acid exhibits reactivity patterns associated with both the quinoline ring and the carboxylic acid functionality. The quinoline portion can undergo various types of reactions including:

  • Oxidation reactions that can convert the quinoline ring to quinoline-2-carboxylic acid derivatives

  • Reduction reactions that can transform the quinoline ring to tetrahydroquinoline derivatives

  • Electrophilic substitution reactions that can introduce various functional groups onto the quinoline ring

The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amide formation, and reduction to alcohols.

Reaction Mechanisms

The reactivity of 2-Quinolinepropanoic acid follows established organic chemistry principles. For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction reactions typically employ reducing agents such as lithium aluminum hydride and sodium borohydride. Electrophilic substitution reactions on the quinoline ring can be achieved using reagents like halogens, nitrating agents, and sulfonating agents under appropriate acidic or basic conditions .

Transformations and Derivatives

2-Quinolinepropanoic acid can serve as a precursor for various derivatives. For instance, the carboxylic acid group can be converted to esters, amides, or hydrazides. These transformations can be useful for modifying the physicochemical properties of the compound or for introducing additional functional groups that might enhance specific biological activities .

An example of such transformations can be seen in related quinoline derivatives, where the propanoic acid moiety is modified to create compounds with enhanced pharmacological properties. For instance, the carboxylic acid can be converted to a hydrazide, which can then serve as a building block for further structural modifications .

Biological Applications

Pharmacological Properties

Quinoline derivatives are known for their wide range of biological activities. While specific information on the pharmacological properties of 2-Quinolinepropanoic acid itself is limited in the available search results, quinoline-based compounds generally demonstrate diverse biological activities that make them important scaffolds in medicinal chemistry.

Structure-Activity Relationships

Quinoline Ring System

The quinoline ring system contributes significantly to the biological activities observed in quinoline derivatives. The aromatic nitrogen-containing heterocycle provides a scaffold that can interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions . The specific substitution pattern on the quinoline ring can significantly influence both physicochemical properties and biological activities of the resulting compounds.

Propanoic Acid Moiety

The propanoic acid side chain attached to the quinoline ring provides additional functionality that can influence the compound's properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, potentially enhancing binding affinity or specificity. Additionally, the propanoic acid moiety provides a point for further structural modifications, such as conversion to esters or amides, which can modulate properties like solubility, lipophilicity, and bioavailability .

Structure Modifications and Effects

Modifications to the basic structure of 2-Quinolinepropanoic acid can lead to compounds with enhanced or novel properties. For instance, introducing additional functional groups to the quinoline ring, modifying the propanoic acid side chain, or creating hybrid molecules by combining the quinoline-propanoic acid scaffold with other pharmacophores could yield compounds with improved biological activities .

Research on related quinoline derivatives has shown that molecular hybridization approaches, combining quinoline with other bioactive moieties like piperazine or phthalimide, can result in compounds with enhanced antimalarial or other biological activities .

Analytical Methods

Spectroscopic Identification

Spectroscopic methods for identifying 2-Quinolinepropanoic acid would include:

  • UV-visible spectroscopy, taking advantage of the characteristic absorption of the quinoline chromophore

  • Infrared spectroscopy, which would show distinctive bands for the carboxylic acid group and the aromatic rings

  • NMR spectroscopy, providing detailed structural information through chemical shifts and coupling patterns

  • Mass spectrometry, yielding information on molecular weight and fragmentation patterns

Chromatographic Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), would be valuable for separating, identifying, and quantifying 2-Quinolinepropanoic acid in mixtures. Gas chromatography might also be applicable, especially for derivatives with improved volatility. These techniques, coupled with appropriate detection methods such as UV detection or mass spectrometry, would provide sensitive and specific analysis of the compound.

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